molecular formula C16H16N2O4S2 B12805163 4-Thiazolidinone, 3,3'-ethylenebis(2-(2-furyl)-, (+-)- CAS No. 131420-33-2

4-Thiazolidinone, 3,3'-ethylenebis(2-(2-furyl)-, (+-)-

Cat. No.: B12805163
CAS No.: 131420-33-2
M. Wt: 364.4 g/mol
InChI Key: OSTZLKXUWQQKPD-HZPDHXFCSA-N
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Description

4-Thiazolidinone, 3,3’-ethylenebis(2-(2-furyl)-, (±)-) is a heterocyclic compound characterized by the presence of a thiazolidinone ring fused with furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 3,3’-ethylenebis(2-(2-furyl)-, (±)-) typically involves the condensation of ethylenediamine with 2-furyl isothiocyanate, followed by cyclization. The reaction conditions often include:

  • Condensation Reaction

      Reagents: Ethylenediamine and 2-furyl isothiocyanate.

      Solvent: Typically anhydrous ethanol or methanol.

      Temperature: Room temperature to 50°C.

      Duration: Several hours to overnight.

  • Cyclization

      Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

      Temperature: Elevated temperatures (60-100°C).

      Duration: 2-4 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

      Conditions: Mild to moderate temperatures (25-60°C).

      Products: Oxidized derivatives with potential changes in biological activity.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Low temperatures (0-25°C) to prevent over-reduction.

      Products: Reduced forms with altered electronic properties.

  • Substitution

      Reagents: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

      Conditions: Varying temperatures depending on the reagent (0-100°C).

      Products: Substituted derivatives with diverse functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Bromine, chlorine.

    Nucleophiles: Amines, thiols.

Scientific Research Applications

Chemistry

In chemistry, 4-Thiazolidinone, 3,3’-ethylenebis(2-(2-furyl)-, (±)-) is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound exhibits antimicrobial, antifungal, and antiviral activities. It is studied for its potential to inhibit the growth of various pathogens, making it a candidate for new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways and target specific enzymes makes it a promising compound for drug development.

Industry

Industrially, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability. It is also explored for its role in agricultural chemicals and pest control.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 3,3’-ethylenebis(2-(2-furyl)-, (±)-) involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores but different substituents.

    Furan Derivatives: Compounds with furan rings but different functional groups.

    Ethylenediamine Derivatives: Compounds with ethylenediamine backbones but different ring structures.

Uniqueness

4-Thiazolidinone, 3,3’-ethylenebis(2-(2-furyl)-, (±)-) is unique due to its combination of thiazolidinone and furan rings, which confer distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and diverse chemical reactivity, making it a versatile compound in research and industry.

Properties

CAS No.

131420-33-2

Molecular Formula

C16H16N2O4S2

Molecular Weight

364.4 g/mol

IUPAC Name

(2R)-2-(furan-2-yl)-3-[2-[(2R)-2-(furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H16N2O4S2/c19-13-9-23-15(11-3-1-7-21-11)17(13)5-6-18-14(20)10-24-16(18)12-4-2-8-22-12/h1-4,7-8,15-16H,5-6,9-10H2/t15-,16-/m1/s1

InChI Key

OSTZLKXUWQQKPD-HZPDHXFCSA-N

Isomeric SMILES

C1C(=O)N([C@H](S1)C2=CC=CO2)CCN3[C@H](SCC3=O)C4=CC=CO4

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CO2)CCN3C(SCC3=O)C4=CC=CO4

Origin of Product

United States

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